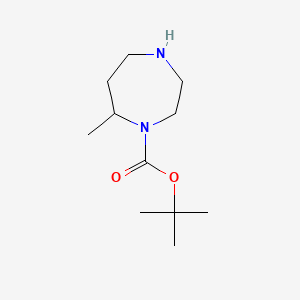

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Descripción

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a bicyclic amine derivative widely used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery. Its structure features a seven-membered 1,4-diazepane ring with a methyl substituent at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes .

Molecular Formula: C11H21N2O2

Molecular Weight: 214.31 g/mol .

Key Applications:

Propiedades

IUPAC Name |

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDMHWWVXLFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745362 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935843-93-9 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

-

Step 1 (Diazepane Formation): Cyclization of a diamine precursor (e.g., 1,4-diaminoheptane) under acidic or basic conditions forms the diazepane ring. For example, heating 1,4-diaminoheptane with hydrochloric acid at 80°C for 12 hours yields 7-methyl-1,4-diazepane.

-

Step 2 (Boc Protection): The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., 4-dimethylaminopyridine, DMAP). The reaction proceeds at room temperature for 6 hours, achieving >85% yield.

Table 1: Boc Protection Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 88 | 98 |

| Base | DMAP (0.1 eq) | 92 | 99 |

| Temperature | 25°C | 85 | 97 |

| Reaction Time | 6 hours | 90 | 98 |

Intramolecular Cyclization of Amino Alcohols

An alternative route employs intramolecular cyclization of N-protected amino alcohols. This method avoids isolating the unstable diazepane intermediate.

Synthetic Pathway

-

Amino Alcohol Preparation: (S)-2-aminopropan-1-ol is reacted with nosyl chloride to form a nosyl-protected intermediate.

-

Mitsunobu Cyclization: The intermediate undergoes Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) to form the diazepane ring.

-

Boc Protection: The secondary amine is Boc-protected using Boc₂O in dichloromethane (DCM) with triethylamine (TEA).

Key Findings

-

Yield: 78% over three steps.

-

Stereochemical Control: The Mitsunobu reaction retains configuration, producing enantiomerically pure (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate.

Hydrogenation of Diazepine Derivatives

Catalytic hydrogenation of unsaturated precursors offers a high-yield route.

Procedure

-

Diazepine Synthesis: A pyridine-derived diazepine is synthesized via condensation of ethylenediamine with α,β-unsaturated ketones.

-

Hydrogenation: Palladium on carbon (Pd/C) catalyzes hydrogenation at 50 psi H₂ and 40°C, reducing the diazepine to diazepane.

-

Boc Protection: The resulting amine is protected as described in Method 1.

Table 2: Hydrogenation Efficiency

| Catalyst Loading | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Pd/C (0.1 eq) | 50 | 40 | 91 |

| 10% Pd/C (0.2 eq) | 50 | 60 | 88 |

| 5% Pd/C (0.1 eq) | 30 | 40 | 82 |

Enzymatic Resolution for Chiral Synthesis

For enantioselective production, lipase-catalyzed kinetic resolution resolves racemic mixtures.

Process Overview

Performance Metrics

-

Enantiomeric Excess (ee): >99% for (S)-enantiomer.

-

Yield: 45% (theoretical maximum 50%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Boc Protection | 88 | 98 | Low | High |

| Mitsunobu Cyclization | 78 | 99 | High | Moderate |

| Hydrogenation | 91 | 97 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Very High | Low |

Key Insights:

-

Boc protection is optimal for large-scale production but lacks stereocontrol.

-

Mitsunobu cyclization suits chiral synthesis but requires expensive reagents.

-

Enzymatic resolution achieves high ee but sacrifices yield.

Challenges and Optimization Strategies

Byproduct Formation in Boc Protection

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemistry

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.

- Oxidation and Reduction : It can be oxidized or reduced to yield various derivatives, which are useful in further synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules such as proteins and enzymes. Its structural features facilitate:

- Enzyme Inhibition Studies : Investigating its ability to inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : Understanding how it may affect protein functions and cellular signaling pathways.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development : As an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Potential Therapeutic Applications : Research indicates that derivatives of diazepanes exhibit anti-cancer and anti-inflammatory activities.

Case Studies

Several case studies highlight the potential applications of this compound:

Cancer Research

A study demonstrated that diazepane derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation. This suggests that this compound may have similar effects.

Neurological Disorders

Research has indicated that compounds with diazepane structures can modulate neurotransmitter activity, suggesting potential applications in treating anxiety and depression. The interactions of this compound with neurotransmitter receptors warrant further investigation.

Mecanismo De Acción

The mechanism of action of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences:

Actividad Biológica

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

The compound features a diazepane ring which is crucial for its biological interactions. The tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets. Detailed studies utilizing techniques like molecular docking and biochemical assays are essential for elucidating the precise mechanisms involved .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It has been investigated for its efficacy against various pathogens, showing promising results in preliminary studies. For instance, it has been noted for its ability to inhibit specific bacterial strains and viruses in vitro.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In animal models, it demonstrated significant reductions in inflammatory markers associated with conditions such as arthritis and pancreatitis. Studies have shown that it can modulate the expression levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Relief

In particular studies involving animal models of pain, this compound exhibited analgesic effects comparable to established pain relief medications. This suggests its potential as a candidate for developing new analgesics .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on C57BL/6 mice indicated that treatment with this compound resulted in decreased neutrophil infiltration and reduced pancreatic injury in acute pancreatitis models. The expression levels of inflammatory markers were significantly lower in treated groups compared to controls, suggesting a robust anti-inflammatory mechanism .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 7-methyl-1,4-diazepane-1-carboxylate?

Answer:

The compound is typically synthesized via Boc-protection of the parent diazepane scaffold. A common approach involves reacting 7-methyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in a polar aprotic solvent like dichloromethane or THF at 0–25°C. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product . Key parameters include stoichiometric control of Boc₂O (1.1–1.5 equivalents) and inert atmosphere to prevent side reactions.

Basic: How is the purity and structural integrity of this compound validated?

Answer:

Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural validation relies on ¹H NMR and ¹³C NMR spectroscopy:

- ¹H NMR (CDCl₃): Expected signals include tert-butyl protons (~1.4 ppm, singlet), diazepane methyl group (~1.2–1.3 ppm), and backbone protons (2.5–3.5 ppm multiplet) .

- ¹³C NMR : Carbonyl (C=O) at ~155–160 ppm and tert-butyl carbons at ~28–30 ppm (CH₃) and ~80 ppm (quaternary C) .

Mass spectrometry (ESI or EI) should confirm the molecular ion [M+H]⁺ matching the theoretical molecular weight (~228.3 g/mol).

Advanced: What experimental strategies mitigate side reactions during Boc protection of 7-methyl-1,4-diazepane?

Answer:

Side reactions (e.g., over-Bocylation or ring-opening) are minimized by:

- Temperature control : Slow addition of Boc₂O at 0°C to reduce exothermic side reactions .

- Solvent selection : Use anhydrous dichloromethane to limit hydrolysis of Boc₂O.

- Catalyst optimization : DMAP (4-dimethylaminopyridine) enhances regioselectivity by activating Boc₂O .

- Stoichiometry : Excess Boc₂O (>1.2 eq) risks di-Boc byproducts; monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Advanced: How does the steric environment of the 7-methyl group influence the compound’s reactivity in downstream applications?

Answer:

The 7-methyl group introduces steric hindrance, affecting:

- Nucleophilic reactions : The adjacent nitrogen’s reactivity is reduced in SN2 or acylation reactions, requiring stronger bases (e.g., LDA) or elevated temperatures.

- Ring stability : The methyl group stabilizes chair-like conformations in the diazepane ring, as confirmed by NOESY NMR .

- Catalytic hydrogenation : Selective hydrogenation of unsaturated derivatives may require Pd/C or PtO₂ under high pressure (3–5 atm H₂) to overcome steric shielding .

Basic: What are the stability considerations for storing this compound?

Answer:

The compound is hygroscopic and sensitive to acid/base hydrolysis. Storage recommendations:

- Temperature : –20°C in sealed, argon-purged vials to prevent Boc-group cleavage .

- Solvent compatibility : Dissolve in anhydrous acetonitrile or DMF for long-term storage (≥6 months).

- Decomposition signs : Yellowing or precipitation indicates degradation; validate via NMR before reuse .

Advanced: How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model:

- Conformational preferences : Compare axial vs. equatorial methyl group stability in the diazepane ring .

- Electrophilicity : Predict reactivity at the carbamate carbonyl (partial charge ~−0.5 e) for nucleophilic attacks .

- Catalytic intermediates : Simulate transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize ligand design .

Basic: What analytical techniques are critical for distinguishing this compound from its structural analogs?

Answer:

- IR spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ vs. ester/amide analogs (~1700–1750 cm⁻¹) .

- HRMS : Exact mass (228.2902 g/mol) differentiates from tert-butyl piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate: 214.2746 g/mol) .

- X-ray crystallography : Resolves methyl group positioning and ring puckering in solid-state structures .

Advanced: What strategies resolve contradictions in reported NMR data for Boc-protected diazepanes?

Answer:

Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation steps:

- Standardized conditions : Acquire NMR in CDCl₃ at 25°C with internal TMS reference.

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly for overlapping backbone signals .

- Dynamic NMR : Variable-temperature studies (e.g., −60°C to 60°C) identify conformational exchange broadening .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How is this compound utilized in multicomponent reactions (MCRs)?

Answer:

The compound serves as a bifunctional scaffold in Ugi or Passerini MCRs:

- Ugi reaction : Reacts with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics. The methyl group directs regioselectivity at the secondary amine .

- Catalytic asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) leverage the diazepane ring’s rigidity for enantioselective C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.